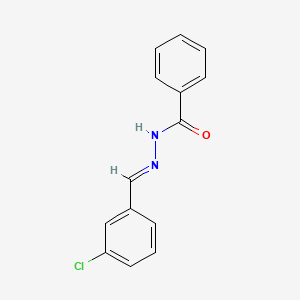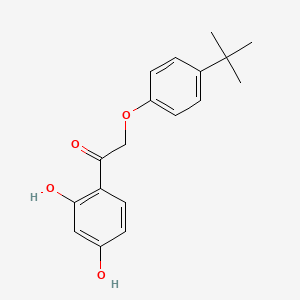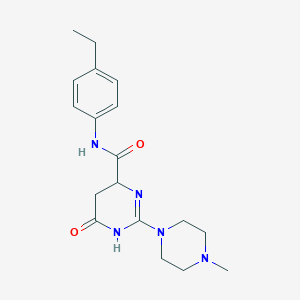![molecular formula C19H30N4O2S B5565384 2-[2-(1H-imidazol-4-yl)ethyl]-9-[(propylthio)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565384.png)
2-[2-(1H-imidazol-4-yl)ethyl]-9-[(propylthio)acetyl]-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic molecules characterized by their complex diazaspiro[5.5]undecane structure, which is a feature observed in various synthetic and naturally occurring compounds. The chemical is notable for its unique molecular configuration, incorporating elements like imidazole, a propylthio group, and a diazaspiro backbone, which contribute to its distinctive properties and potential applications in material science and pharmaceuticals, excluding its use and effects as a drug.
Synthesis Analysis
The synthesis of compounds similar to 2-[2-(1H-imidazol-4-yl)ethyl]-9-[(propylthio)acetyl]-2,9-diazaspiro[5.5]undecan-3-one involves multistep chemical reactions that incorporate various functional groups into the diazaspiro[5.5]undecane core. A notable method includes the Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, enabling the introduction of diverse substituents into the spirocyclic framework, as demonstrated in the divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones (Yang et al., 2008).
Molecular Structure Analysis
The crystal structure analysis of similar compounds reveals the intricate arrangement of atoms within the diazaspiro[5.5]undecane framework, characterized by a spiro-annulated structure with significant intermolecular interactions. These structures often exhibit a high degree of symmetry and are stabilized by various non-covalent interactions, contributing to their stability and reactivity (Zhou et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of the diazaspiro[5.5]undecane derivatives is influenced by the functional groups attached to the core structure. These compounds participate in a variety of chemical reactions, including Michael addition, cyclocondensation, and spirocyclization, which are pivotal in synthesizing substituted 3,9-diazaspiro[5.5]undecanes and exploring their chemical properties (Parameswarappa & Pigge, 2011).
Applications De Recherche Scientifique
Imidazole Derivatives in Pharmacology
Imidazole derivatives like Fomepizole, used in treating ethylene glycol poisoning, highlight the pharmacological significance of such compounds in antidote therapies. Fomepizole's application in avoiding more invasive treatments like hemodialysis underscores the therapeutic potential of imidazole derivatives in toxicology and emergency medicine (Boyer et al., 2001).
Toxicological Studies
Research on the toxicological aspects of imidazole-related compounds, such as imidacloprid, offers insights into the environmental and health impacts of these chemicals. Understanding the toxic effects and mechanisms of action of such compounds is crucial for safety evaluations and developing antidotes or treatments for poisonings (Shadnia & Moghaddam, 2008).
Antimycotic Applications
Imidazole derivatives also play a significant role in antimycotic treatments. Their efficacy in treating fungal infections, demonstrated in clinical trials, showcases the broad therapeutic applications of imidazole compounds. These studies contribute to the development of new and more effective treatments for fungal diseases (Umbert et al., 1992).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethyl]-9-(2-propylsulfanylacetyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2S/c1-2-11-26-13-18(25)22-9-6-19(7-10-22)5-3-17(24)23(14-19)8-4-16-12-20-15-21-16/h12,15H,2-11,13-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMHQFRUNKDMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(=O)N1CCC2(CCC(=O)N(C2)CCC3=CN=CN3)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5565305.png)
![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5565306.png)

![2-(2-phenylethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5565325.png)


![5-phenyl-2-[3-(trifluoromethyl)benzyl]-2H-tetrazole](/img/structure/B5565337.png)
![7,9-dimethyl-3-(3-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5565344.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5565366.png)
![4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5565370.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5565373.png)

![N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5565406.png)